molecular formula C19H20ClNO2 B5789412 N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Numéro de catalogue B5789412
Poids moléculaire: 329.8 g/mol
Clé InChI: UYHLOUBNYWCLFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. Chemokines are small signaling proteins that regulate the migration and activation of immune cells. CCR3 is expressed on various immune cells, including eosinophils, basophils, and T cells, and plays a role in allergic and inflammatory diseases. TAK-220 has been studied for its potential therapeutic use in asthma, allergic rhinitis, and other inflammatory disorders.

Mécanisme D'action

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3, which is expressed on various immune cells, including eosinophils, basophils, and T cells. CCR3 plays a role in allergic and inflammatory diseases by mediating the recruitment and activation of these immune cells. This compound binds to CCR3 and prevents the binding of its ligands, such as eotaxin and RANTES, thereby inhibiting the recruitment and activation of eosinophils and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. In clinical studies, this compound has been shown to improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been shown to reduce the number of eosinophils in the blood and sputum of patients with asthma. This compound has been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3 and has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. This compound has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. However, this compound has some limitations for lab experiments. This compound is a small molecule and may have limited bioavailability and stability in vivo. This compound may also have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. First, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of asthma and other inflammatory disorders. Second, the safety and tolerability of this compound need to be further evaluated in clinical trials. Third, the potential use of this compound in combination with other therapies, such as inhaled corticosteroids, needs to be explored. Fourth, the role of CCR3 in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease, needs to be further elucidated. Finally, the development of more selective and potent CCR3 antagonists could lead to improved therapeutic options for patients with asthma and other inflammatory disorders.

Méthodes De Synthèse

The synthesis of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, starting from commercially available starting materials. The first step is the conversion of 4-chloro-2-methylaniline to the corresponding amide using acetic anhydride and acetic acid. The amide is then reacted with 5,6,7,8-tetrahydro-2-naphthol in the presence of a base, such as potassium carbonate, to form the naphthalene ether. The final step involves the acetylation of the amide nitrogen with acetic anhydride and pyridine to yield this compound.

Applications De Recherche Scientifique

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. In preclinical studies, this compound was shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. Clinical studies have demonstrated that this compound can improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

Propriétés

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h6-11H,2-5,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHLOUBNYWCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.